3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one
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Overview
Description
5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone is a synthetic compound characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15. This compound is part of the oxazolidone family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-benzyloxyphenylacetic acid with appropriate reagents to form the benzyloxyphenyl intermediate.
Incorporation of Isotopic Labels: The isotopic labels, carbon-13 and nitrogen-15, are introduced during the synthesis of the oxazolidone ring.
Cyclization to Form Oxazolidone: The final step involves the cyclization of the intermediate to form the oxazolidone ring under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Scientific Research Applications
5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, leading to conformational changes and inhibition of their catalytic activity . This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylboronic acid pinacol ester
- 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-(4-Benzyloxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and metabolic tracing. Its structural features also contribute to its diverse reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18-11-16(21-17(18)19)14-7-9-15(10-8-14)20-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3/i11+1,16+1,18+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQQRQORZPLRDN-WDTWXYCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1[13CH2][13CH](OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661807 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189939-68-1 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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